Bendamustine M3-d5 (hydrochloride)

Pharmacokinetics Half-life CYP1A2 metabolism

Bendamustine M3-d5 (hydrochloride) is a penta-deuterated stable isotope-labeled analog of γ-hydroxybendamustine (M3), the pharmacologically active phase I metabolite of the anticancer alkylating agent bendamustine. M3 is formed via cytochrome P450 1A2 (CYP1A2)-catalyzed γ-hydroxylation of the parent drug.

Molecular Formula C16H22Cl3N3O3
Molecular Weight 415.7 g/mol
Cat. No. B12423590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine M3-d5 (hydrochloride)
Molecular FormulaC16H22Cl3N3O3
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O.Cl
InChIInChI=1S/C16H21Cl2N3O3.ClH/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24;/h2-3,10,14,22H,4-9H2,1H3,(H,23,24);1H/i1D3,5D2;
InChIKeyUJVGQFIEXTVEFD-PAJIIYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bendamustine M3-d5 (hydrochloride): Stable Isotope-Labeled Metabolite Internal Standard for LC-MS/MS Bioanalysis


Bendamustine M3-d5 (hydrochloride) is a penta-deuterated stable isotope-labeled analog of γ-hydroxybendamustine (M3), the pharmacologically active phase I metabolite of the anticancer alkylating agent bendamustine. M3 is formed via cytochrome P450 1A2 (CYP1A2)-catalyzed γ-hydroxylation of the parent drug [1]. The compound carries five deuterium atoms (D5) at specific positions on the butanoic acid side chain, yielding a nominal mass shift of +5 Da relative to the endogenous M3 metabolite (C₁₆H₁₆D₅Cl₂N₃O₃ • HCl; molecular weight 415.75 g/mol) . As a metabolite-specific stable isotope-labeled internal standard (SIL-IS), M3-d5 is designed to support accurate and precise quantification of γ-hydroxybendamustine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling pharmacokinetic, metabolism, and drug-drug interaction studies in both preclinical species and human clinical populations [2].

Why Non-Deuterated M3 or Alternative Internal Standards Cannot Replace Bendamustine M3-d5 in Quantitative Bioanalytical Workflows


In LC-MS/MS quantification of γ-hydroxybendamustine, substituting a non-isotopic structural analog (e.g., phenacetin) or a deuterated parent-drug IS (e.g., Bendamustine-d4) for a metabolite-matched SIL-IS introduces systematic errors that compromise method accuracy. Structural analogs exhibit different extraction recovery, ionization efficiency, and chromatographic retention, failing to correct for analyte-specific matrix effects [1]. Parent-drug deuterated IS does not track metabolite-specific sample preparation losses or degradation. Even among deuterated M3 standards, labeling position and deuterium count (D5 vs. D8) matter: higher deuterium incorporation can produce chromatographic retention time shifts relative to the unlabeled analyte, diminishing matrix effect compensation [2]. Non-deuterated M3 cannot be used because it is indistinguishable from the endogenous analyte by mass spectrometry, precluding its use as an internal standard in the same analytical run. The selection of M3-d5 therefore rests on quantitative, experimentally verifiable performance criteria elaborated below.

Quantitative Differentiation of Bendamustine M3-d5: Head-to-Head Evidence Against Closest Comparators


M3 Terminal Half-Life Exceeds Parent Drug by 4.5-Fold and M4 by 6-Fold: Implications for Late Time-Point Sampling

The terminal elimination half-life (t½) of γ-hydroxybendamustine (M3) is approximately 3 hours in humans following a single intravenous dose of bendamustine 120 mg/m² over 1 hour, compared with approximately 40 minutes for the parent drug and approximately 30 minutes for the alternative active metabolite N-desmethylbendamustine (M4) [1]. This 4.5-fold longer half-life vs. parent and 6-fold longer half-life vs. M4 means M3 remains quantifiable in plasma for a substantially longer post-dose window. Consequently, a metabolite-matched SIL-IS such as M3-d5 is essential for accurate quantification at late time points (e.g., 8–24 h post-infusion) where parent drug and M4 concentrations have fallen below the lower limit of quantification (LLOQ) of 0.5 ng/mL but M3 remains measurable [2].

Pharmacokinetics Half-life CYP1A2 metabolism Metabolite quantification

Cytotoxic Equipotency of M3 to Parent Drug Contrasts with 5–10× Weaker M4 Activity: Pharmacological Relevance of M3-Specific Quantification

In MTT cytotoxicity assays across multiple lymphoma cell lines and peripheral blood lymphocytes, γ-hydroxybendamustine (M3) exhibited cytotoxic activity approximately equivalent to that of the parent compound bendamustine, whereas N-desmethylbendamustine (M4) displayed five- to tenfold lower cytotoxic potency [1]. Despite M3 plasma concentrations being only approximately 1/10th those of the parent drug (Cmax ~271 ng/mL for M3 vs. ~3910 ng/mL for parent, at a 120 mg/m² dose over 1 h) [2], its equivalent intrinsic potency and ~4.5× longer half-life make M3 the pharmacologically more relevant metabolite for sustained target engagement. M4, by contrast, reaches only ~1/100th of parent plasma concentrations (Cmax ~32 ng/mL) and is 5–10× weaker, rendering its contribution to overall clinical activity marginal [3].

Cytotoxicity MTT assay Lymphoma cell lines Pharmacodynamics

D5-Labeling Provides a +5 Da Mass Shift Sufficient for Endogenous Interference-Free Quantification While Mitigating Deuterium-Induced Retention Time Shifts

Bendamustine M3-d5 incorporates five deuterium atoms, generating a nominal mass shift of +5 Da relative to unlabeled M3 (monoisotopic mass increase from 374.3 Da to 379.3 Da for the free base) . This 5-Da separation exceeds the typical natural isotopic abundance envelope of the chlorine-containing M3 molecule (two ³⁷Cl atoms contribute an M+2 and M+4 isotopic pattern), ensuring the IS signal is resolved from the endogenous analyte across the quantitative range of 0.5–500 ng/mL in plasma [1]. Compared with the D8-labeled M3 alternative ([2H8]-gamma-Hydroxybendamustin, offered by Alsachim as product C6584) [2], D5 labeling reduces the risk of chromatographic retention time separation between IS and analyte—a known limitation of highly deuterated IS that can compromise matrix effect compensation in LC-ESI-MS/MS [3]. While this retention-time advantage is a class-level inference from general deuterium-labeling principles and has not been specifically measured for M3-d5 vs. M3-d8, the D5 strategy balances sufficient mass separation against excessive deuterium incorporation.

Stable isotope labeling Mass spectrometry Deuterium isotope effect Matrix effect

M3 Plasma AUC (~410 μg·h/mL) Exceeds M4 AUC (~56 μg·h/mL) by 7.3-Fold: Exposure-Driven Rationale for M3-Specific Bioanalytical Methods

In a population PK analysis of bendamustine-treated patients, the mean AUC0–t of M3 was 410 ± 194 μg·h/mL, compared with only 56 ± 36 μg·h/mL for M4—a 7.3-fold difference in systemic exposure [1]. M3 Cmax (271 ± 132 ng/mL) was 8.5-fold higher than M4 Cmax (32 ± 20 ng/mL). These quantitative exposure differences, combined with M3's parent-equivalent cytotoxicity (Evidence Item 2), establish M3 as the predominant contributor to metabolite-mediated pharmacological activity. The validated LC-MS/MS method achieves a quantifiable range of 0.5–500 ng/mL for M3 in human plasma with inter-assay accuracy within ±15% of nominal and CV <15% at all QC levels tested [2]. A metabolite-matched deuterated IS (M3-d5) is required to sustain this level of accuracy and precision, particularly at the lower end of the calibration range (0.5 ng/mL LLOQ) where the endogenous M3 signal must be resolved from matrix background with high fidelity.

Pharmacokinetics AUC Systemic exposure Bioanalytical method selection

Procurement-Guiding Application Scenarios for Bendamustine M3-d5 (hydrochloride)


Clinical Pharmacokinetic Studies Requiring M3-Specific Quantification Over Extended Sampling Windows

In Phase I/II clinical trials of bendamustine or bendamustine-containing regimens, M3 plasma concentrations must be tracked for up to 24 hours post-infusion due to the metabolite's ~3-hour half-life. Using M3-d5 as the SIL-IS enables accurate quantification at the 0.5 ng/mL LLOQ even at late time points (e.g., 12–24 h), where parent drug has been fully cleared (half-life ~40 min). The validated LC-MS/MS method of Dubbelman et al. (2012) using SPE extraction and triple quadrupole detection achieves this range with ≤15% CV across all QC levels [1]. Without M3-d5, laboratories must rely on non-isotopic IS with inferior matrix effect correction or on parent-drug deuterated IS that does not track M3-specific recovery during sample preparation [2].

CYP1A2-Mediated Drug-Drug Interaction (DDI) Studies

Because M3 is formed exclusively via CYP1A2 oxidation, M3 plasma concentrations serve as a sensitive probe of CYP1A2 activity in vivo [3]. In DDI studies co-administering bendamustine with CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) or inducers (e.g., omeprazole, smoking), the M3-to-parent AUC ratio provides a quantitative index of CYP1A2 modulation. M3-d5 as the IS ensures that changes in M3 concentration are measured with high precision independent of matrix variability across treatment arms, supporting regulatory submissions that require validated bioanalytical methods per FDA/EMA guidance.

Preclinical ADME and Allometric Scaling Studies Across Species

M3-d5 enables cross-species quantification of γ-hydroxybendamustine in mouse, rat, and dog plasma using a single validated LC-MS/MS method. The +5 Da mass shift is sufficient to resolve the IS from endogenous M3 in all preclinical matrices, and the deuterium labeling is stable under the acidic sample preparation conditions required to prevent bendamustine hydrolysis [1]. Srinivas et al. (2016) demonstrated that M3 pharmacokinetics in rats are infusion-rate dependent, with 2.15-fold higher Cmax and 2.78-fold higher AUC0–∞ after 30-min vs. 60-min infusion—underscoring the need for accurate M3 quantification in preclinical models where infusion protocols may differ from the clinical 60-min standard [4].

Regulatory Bioanalytical Method Validation and Quality Control for ANDA/DMF Submissions

For generic bendamustine product development (ANDA) or Drug Master File (DMF) submissions, regulatory agencies require demonstration of bioequivalence including metabolite exposure data. The FDA guidance on bioanalytical method validation specifies that isotope-labeled internal standards are preferred for LC-MS/MS methods. M3-d5, supplied with a comprehensive Certificate of Analysis including HPLC purity, NMR structure confirmation, and LC-MS isotopic enrichment data , provides the necessary documentation chain for regulatory audit. Its availability as a neat reference standard from an ISO 9001-certified supplier (TRC, an LGC brand) meets the quality system requirements of GLP-compliant bioanalytical laboratories.

Quote Request

Request a Quote for Bendamustine M3-d5 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.